

1,1,3,3-Tetraethylurea: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Tetraethylurea**

Cat. No.: **B072240**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3,3-Tetraethylurea is a tetra-substituted urea that serves as a versatile building block in organic synthesis and finds applications as a specialized solvent and reagent. Its unique properties make it a compound of interest in various fields, including pharmaceutical and agrochemical research. This technical guide provides an in-depth overview of its properties, synthesis, and analytical characterization.

Core Properties

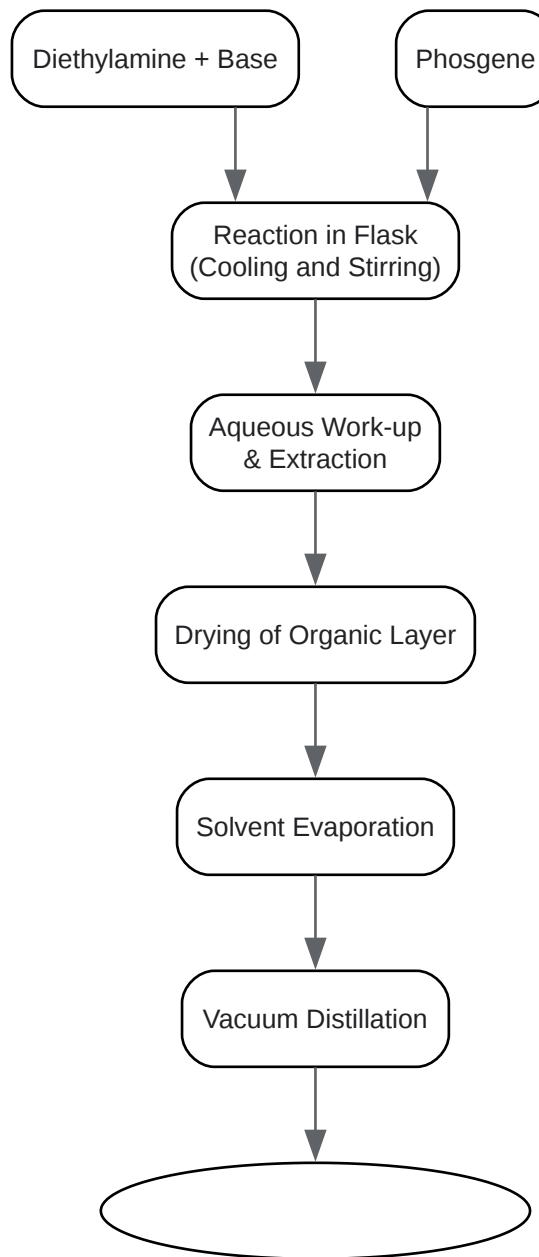
The fundamental physicochemical properties of **1,1,3,3-Tetraethylurea** are summarized in the table below, providing a quick reference for laboratory and research applications.

Property	Value
CAS Number	1187-03-7
Molecular Formula	C ₉ H ₂₀ N ₂ O
Molecular Weight	172.27 g/mol
Appearance	Colorless liquid
Melting Point	-20.15 °C
Boiling Point	211-213 °C
Density	0.907 g/mL at 20 °C
Refractive Index (n ²⁰ /D)	1.447

Synthesis of 1,1,3,3-Tetraethylurea

A common and effective method for the synthesis of 1,1,3,3-Tetraethylurea involves the reaction of diethylamine with phosgene in the presence of a base. This method is analogous to the well-established synthesis of tetramethylurea.

Experimental Protocol: Synthesis


Materials:

- Diethylamine
- Phosgene (or a phosgene substitute like triphosgene)
- Aqueous sodium hydroxide solution (e.g., 50%)
- A suitable organic solvent for extraction (e.g., dichloromethane or ethylene dichloride)
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware for organic synthesis (three-necked flask, dropping funnel, condenser, etc.)

- Stirring and heating apparatus
- Rotary evaporator
- Distillation apparatus

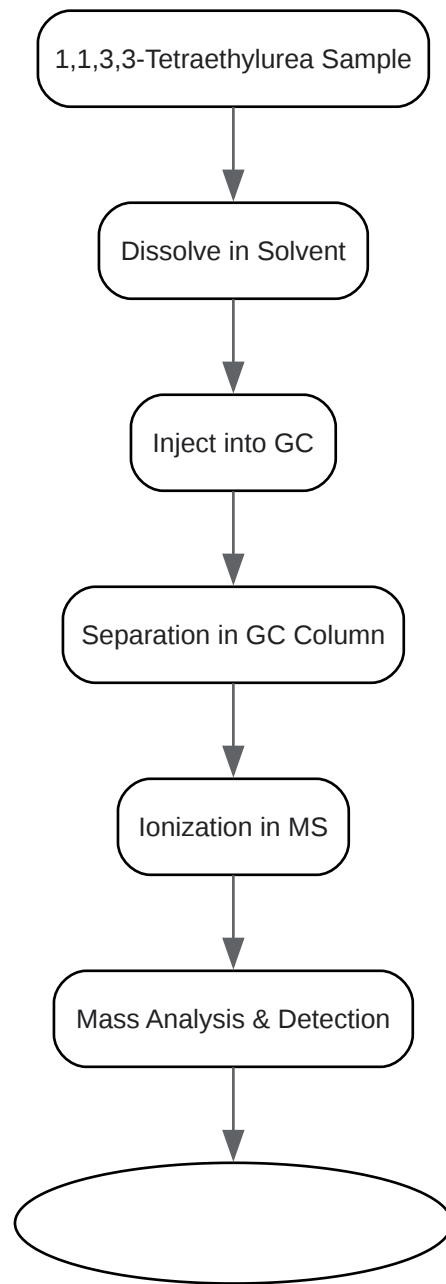
Procedure:

- Reaction Setup: In a well-ventilated fume hood, a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser is charged with a solution of diethylamine in a suitable solvent.
- Basification: An aqueous solution of sodium hydroxide is added to the flask to act as a hydrogen chloride scavenger.
- Phosgenation: The reaction mixture is cooled in an ice bath. A solution of phosgene in a suitable solvent is added dropwise from the dropping funnel with vigorous stirring. The temperature should be carefully controlled during this exothermic reaction.
- Reaction Completion: After the addition of phosgene is complete, the reaction mixture is stirred for an additional period to ensure the reaction goes to completion.
- Work-up and Extraction: The reaction mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic extracts are washed with water and brine.
- Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- Purification: The crude product is purified by vacuum distillation to yield pure **1,1,3,3-Tetraethylurea**.

[Click to download full resolution via product page](#)

Synthesis Workflow for **1,1,3,3-Tetraethylurea**.

Analytical Characterization


The purity and identity of synthesized **1,1,3,3-Tetraethylurea** can be confirmed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for assessing the purity of volatile compounds like **1,1,3,3-Tetraethylurea** and for identifying any potential impurities.

Experimental Protocol: GC-MS

- Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.
- Sample Preparation: Prepare a dilute solution of the **1,1,3,3-Tetraethylurea** sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- GC Conditions (Typical):
 - Column: A non-polar capillary column (e.g., DB-5ms).
 - Injection Volume: 1 μ L.
 - Inlet Temperature: 250 °C.
 - Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).
 - Carrier Gas: Helium at a constant flow rate.
- MS Conditions (Typical):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan a suitable mass range to detect the molecular ion and characteristic fragments of **1,1,3,3-Tetraethylurea**.

[Click to download full resolution via product page](#)

General Workflow for GC-MS Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are essential for confirming the chemical structure of 1,1,3,3-Tetraethylurea.

Experimental Protocol: NMR

- Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher).
- Sample Preparation: Dissolve approximately 5-10 mg of the purified **1,1,3,3-Tetraethylurea** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3). Transfer the solution to a clean, dry NMR tube.
- ^1H NMR Acquisition:
 - Acquire a standard proton spectrum.
 - Expected Signals: A quartet corresponding to the methylene protons ($-\text{CH}_2-$) and a triplet for the methyl protons ($-\text{CH}_3$) of the ethyl groups.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Expected Signals: A signal for the carbonyl carbon (C=O), a signal for the methylene carbons ($-\text{CH}_2-$), and a signal for the methyl carbons ($-\text{CH}_3$).

Safety and Handling

1,1,3,3-Tetraethylurea is known to cause skin and serious eye irritation.^[1] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Applications

1,1,3,3-Tetraethylurea is primarily utilized as:

- A building block in organic synthesis: Its structure allows for various chemical transformations.^[2]
- A high-grade solvent: It can dissolve a range of organic compounds.
- An intermediate in the production of pharmaceuticals and pesticides.^{[2][3]}

- A reagent in various chemical reactions.[3]
- It has also been investigated for its potential in catalysis and as a stabilizer for metal nanoparticles.[3]

This technical guide provides a foundational understanding of **1,1,3,3-Tetraethylurea** for professionals in research and development. The provided protocols are intended as a starting point and may require optimization based on specific laboratory conditions and equipment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. US3681457A - Method of making tetramethylurea - Google Patents [patents.google.com]
- 3. Section_4 [nmr.chem.ualberta.ca]
- To cite this document: BenchChem. [1,1,3,3-Tetraethylurea: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b072240#1-1-3-3-tetraethylurea-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com